![molecular formula C10H9F3O4S B13128586 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate](/img/structure/B13128586.png)
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
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Overview
Description
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a chemical compound that features an oxetane ring attached to a phenyl group, which is further substituted with a trifluoromethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Ring-Opening Reactions: Reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Ring-Opening Reactions: Products include linear or branched compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific physicochemical characteristics.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves its reactivity due to the presence of the oxetane ring and the trifluoromethanesulfonate group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in chemical synthesis. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-yl trifluoromethanesulfonate: Similar in structure but lacks the phenyl group.
4-(Oxetan-3-yl)phenyl methanesulfonate: Similar but with a methanesulfonate group instead of trifluoromethanesulfonate.
Uniqueness
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is unique due to the combination of the oxetane ring, phenyl group, and trifluoromethanesulfonate group. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various applications .
Biological Activity
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonate group, which is known for enhancing biological activity through improved metabolic stability and membrane permeability. The presence of the oxetane ring adds to its structural uniqueness, potentially influencing its interactions with biological targets.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The trifluoromethyl group can participate in hydrogen bonding and pi-stacking interactions, enhancing binding affinity to various enzymes.
- Inhibition of Cholinesterases : Preliminary studies indicate that similar compounds with trifluoromethyl groups exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
- Antioxidant Activity : The compound may also act as a free radical scavenger, contributing to its protective effects against oxidative stress .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies
- Inhibitory Effects on Cholinesterases : A study evaluated various derivatives of phenyl trifluoromethanesulfonates, revealing that compounds with electron-withdrawing groups exhibited enhanced inhibition of AChE and BChE. The presence of the trifluoromethyl group significantly increased the potency against these enzymes, suggesting a similar trend may apply to this compound .
- Antioxidant Properties : Research indicated that compounds with structural similarities to this compound showed promising antioxidant activities in vitro. These findings suggest potential applications in mitigating oxidative stress-related conditions .
Properties
Molecular Formula |
C10H9F3O4S |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
[4-(oxetan-3-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2 |
InChI Key |
QXQMGQCAVYYDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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